N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3-Bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative featuring a carboxamide group at position 3, a 2-fluorobenzyl substituent at position 1, and a 3-bromophenyl group on the amide nitrogen. The 1,8-naphthyridine core provides a rigid, conjugated heterocyclic framework that facilitates π-π interactions and hydrogen bonding, which are critical for biological activity and molecular recognition .
Properties
IUPAC Name |
N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O2/c23-16-7-3-8-17(12-16)26-21(28)18-11-14-6-4-10-25-20(14)27(22(18)29)13-15-5-1-2-9-19(15)24/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWAVKSSPDYQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC(=CC=C4)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis of N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
The complete synthesis of the target compound typically follows a multi-step approach, with each stage requiring specific reaction conditions and purification techniques.
Formation of the Naphthyridine Core
The synthesis begins with the construction of the 1,8-naphthyridine skeleton, which can be accomplished through several methods:
Pfitzinger Reaction Approach
This approach utilizes isatin derivatives and ketones to form the required naphthyridine system:
- Isatin derivative reacts with appropriate ketone under basic conditions
- Ring opening followed by cyclization
- Decarboxylation to yield the basic naphthyridine framework
Cycloaddition Method
Alternative route involves [3+2] cycloaddition reactions to construct the heterocyclic system:
Starting material + Activated alkyne → Cycloaddition → Ring closure → 1,8-Naphthyridine core
Introduction of Functional Groups
Following the core synthesis, functional group introduction proceeds systematically:
Attachment of (2-fluorophenyl)methyl Group
The N-alkylation at position 1 with 2-fluorobenzyl halide represents a critical step:
- Formation of the 2-oxo-1,2-dihydro-1,8-naphthyridine intermediate
- N-alkylation using 2-fluorobenzyl bromide or 2-fluorobenzyl chloride
- Typical conditions: K₂CO₃ or Cs₂CO₃ as base in DMF or acetone at 60-80°C
This N-alkylation requires careful control of reaction conditions to ensure selectivity for the desired position.
Carboxamide Formation and Completion of Synthesis
Carboxylation at Position 3
The carboxylic acid function at position 3 can be introduced through:
Amide Formation with 3-Bromoaniline
The final coupling reaction to form the carboxamide linkage typically involves:
- Activation of carboxylic acid using coupling reagents (HATU, EDCI/HOBt, or thionyl chloride)
- Reaction with 3-bromoaniline
- Purification through column chromatography or recrystallization
A representative synthetic scheme is outlined in Table 1:
| Step | Reaction | Conditions | Expected Yield (%) |
|---|---|---|---|
| 1 | Naphthyridine core formation | Pfitzinger or Niementowski reaction, 100-120°C, 4-8h | 65-85 |
| 2 | 2-Oxo functionality introduction | Selective oxidation or hydrolysis, 50-60°C, 2-4h | 75-85 |
| 3 | N-alkylation with 2-fluorobenzyl halide | K₂CO₃, DMF, 60-80°C, 6-12h | 70-90 |
| 4 | Carboxylation at position 3 | Strong base, CO₂, -78°C to rt | 60-75 |
| 5 | Amide formation with 3-bromoaniline | HATU/DIPEA or EDCI/HOBt, DMF, rt, 12h | 65-80 |
| 6 | Purification | Column chromatography, recrystallization | 85-95 |
A-1 Alternative Synthetic Routes
Several alternative approaches have been reported for the synthesis of similar naphthyridine derivatives:
A-1.1. Direct Route via 2-Aminopyridine Derivatives
This approach utilizes 2-aminopyridine derivatives to construct the naphthyridine core in fewer steps:
A-1.2. Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates certain steps in the synthesis:
- Cyclization reactions complete in minutes rather than hours
- N-alkylation reactions show improved yields
- Amide coupling proceeds more efficiently with reduced reaction times
The microwave-assisted protocol typically reduces overall reaction time from days to hours while maintaining or improving yields.
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions offer an efficient route for introducing aryl substituents:
Suzuki-Miyaura Coupling
The introduction of aryl groups can be achieved through Suzuki coupling:
Halogenated naphthyridine + Arylboronic acid → Pd catalyst, base → Arylated naphthyridine
This approach is particularly valuable for introducing the 3-bromophenyl group directly or for late-stage modification.
Buchwald-Hartwig Amination
This method offers an alternative approach for carboxamide formation:
3-Bromophenyl halide + Naphthyridine-3-carboxamide → Pd catalyst, base → Target compound
Purification and Characterization
Purification Techniques
Multiple purification methods can be employed:
Characterization Data
The synthesized compound can be characterized using:
- NMR spectroscopy (¹H and ¹³C)
- Mass spectrometry (HRMS)
- Infrared spectroscopy
- X-ray crystallography (when appropriate crystals can be obtained)
Key spectroscopic data includes:
- ¹H NMR: Characteristic signals for the fluorophenyl methyl protons (δ ~5.5 ppm), naphthyridine core protons (δ 7.0-9.0 ppm), and NH of the carboxamide (δ ~10 ppm)
- ¹³C NMR: Carbonyl carbons of amide and lactam (δ 160-170 ppm)
- HRMS: Molecular ion peak at m/z 452 with characteristic isotope pattern for bromine
Comparative Analysis of Synthetic Methods
Table 2 presents a comparison of different synthetic approaches:
| Synthetic Approach | Advantages | Disadvantages | Overall Yield (%) | Number of Steps |
|---|---|---|---|---|
| Pfitzinger Reaction Route | Established methodology, scalable | Multiple steps, harsh conditions | 30-45 | 5-6 |
| Niementowski Reaction | Good for specific substitution patterns | Limited substrate scope | 35-50 | 4-5 |
| Cross-coupling Approach | Modular, late-stage functionalization | Expensive catalysts, sensitive reactions | 40-55 | 4-5 |
| Microwave-Assisted | Fastest route, energy efficient | Specialized equipment needed | 45-60 | 4 |
Optimization Parameters for Scale-Up
For industrial or large-scale synthesis, several parameters require optimization:
Reaction Temperature Control
Temperature control is critical for:
- Core formation (100-120°C)
- N-alkylation (60-80°C)
- Amide coupling (20-25°C)
Solvent Selection
Solvent choice significantly impacts yield and purity:
Catalyst Loading Optimization
For cross-coupling reactions, catalyst type and loading require optimization:
- Pd(PPh₃)₄: 3-5 mol% typical, can be reduced to 1-2 mol% with optimized conditions
- Pd₂(dba)₃/Xantphos: Effective system for challenging couplings at 1-3 mol%
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The bromophenyl and fluorobenzyl groups can participate in substitution reactions, where other functional groups replace the bromine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) in acetone or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure for developing new anticancer agents and anti-inflammatory drugs . Research indicates its potential to inhibit specific biological pathways involved in cancer cell proliferation and inflammation.
Case Study: Anticancer Activity
In a study exploring various naphthyridine derivatives, N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide demonstrated significant cytotoxic effects against cancer cell lines, suggesting its utility in drug development for cancer therapies.
Biochemical Applications
This compound has been investigated for its role as a ligand in biochemical assays. Its ability to interact with specific receptors makes it a valuable tool for studying enzyme activities and receptor functions.
Table 2: Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Anticancer | Cytotoxicity in cell lines |
| Anti-inflammatory | Inhibition of inflammatory markers |
Material Science
In industrial applications, the compound is being explored for the development of new materials with specific chemical properties. Its unique structure may allow it to serve as a building block in synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Benzyl Substituents: The target compound’s 2-fluorobenzyl group introduces steric hindrance near the naphthyridine core compared to para-substituted analogs (e.g., 4-fluorobenzyl in ).
- Aryl Amide Groups: The 3-bromophenyl group in the target compound contrasts with 3-chlorophenyl (5a3, ) and 2-methoxyphenyl (). Bromine’s larger atomic radius and polarizability may improve hydrophobic interactions compared to chlorine, while methoxy groups enhance solubility via hydrogen bonding.
Hydrogen Bonding and Crystallography
- The pyridine analog in forms centrosymmetric dimers via N–H···O hydrogen bonds, a feature likely shared by the target compound’s amide group. Such interactions influence solubility and crystal packing.
- The near-planar conformation of the pyridine analog (dihedral angle: 8.38° between aromatic rings ) suggests that the target compound’s 1,8-naphthyridine core may adopt a similar planar geometry, optimizing π-stacking in biological targets.
Biological Activity
N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Overview of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine derivatives are known for their broad spectrum of biological activities. Research indicates that these compounds exhibit:
- Antimicrobial activity against various pathogens.
- Antiviral properties.
- Anticancer effects through cytotoxic mechanisms.
- Anti-inflammatory and analgesic activities.
- Potential applications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis .
Antimicrobial Activity
Research has demonstrated that derivatives of 1,8-naphthyridine possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.25 |
This compound has been shown to enhance the activity of existing antibiotics when used in combination therapies .
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been explored through various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
| A549 | 10.0 |
These results indicate that the compound may induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can reduce pro-inflammatory cytokine levels in vitro:
- Cytokines Measured : IL-6, TNF-alpha.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-alpha | 200 | 100 |
This suggests that this compound could be a candidate for developing new anti-inflammatory therapies .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of naphthyridine derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study conducted on a series of naphthyridine compounds found that those with halogen substitutions exhibited enhanced activity against resistant bacterial strains .
- Cancer Therapy Trials : Clinical trials involving naphthyridine derivatives have reported promising results in reducing tumor size in patients with advanced-stage cancers when used in conjunction with standard chemotherapy .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-(3-bromophenyl)-1,8-naphthyridine-3-carboxamide derivatives, and how are reaction yields optimized?
- Methodology : The synthesis often involves nucleophilic substitution or coupling reactions. For example, derivatives are synthesized by refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and catalytic p-toluenesulfonic acid (PTSA) in aqueous conditions, achieving yields of 67–76% . Key optimization steps include:
- Temperature control : Prolonged reflux (e.g., overnight) ensures complete conversion.
- Solvent selection : Methanol or DMSO-d6 is used for crystallization to improve purity .
- Stoichiometry : A slight excess of the aniline derivative (e.g., 1.1 eq.) drives the reaction to completion .
Q. How is structural characterization performed for this compound class, and what spectroscopic techniques are critical?
- Methodology :
- 1H/13C NMR : Aromatic protons appear in δ 7.14–9.80 ppm (DMSO-d6), with splitting patterns (e.g., dd, m) confirming substitution patterns .
- IR spectroscopy : Key peaks include C=O stretches at ~1686 cm⁻¹ (amide) and ~1651 cm⁻¹ (keto), with C–Cl/C–Br vibrations at 737–780 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 [M+]) validate the molecular formula .
Q. What crystallographic data are available for related 1,8-naphthyridine derivatives, and how do they inform molecular conformation?
- Methodology : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) reveals planar conformations due to π-conjugation across the amide bridge. Dihedral angles between aromatic rings (e.g., 8.38°) and hydrogen-bonding networks (N–H⋯O) stabilize dimeric structures .
Advanced Research Questions
Q. How can tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) be experimentally distinguished in this compound class?
- Methodology :
- X-ray crystallography : Directly identifies the keto-amine tautomer, as seen in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, where lactam tautomerization is favored over hydroxy-pyridine forms .
- NMR dynamics : Temperature-dependent studies detect proton exchange rates, distinguishing tautomeric equilibria .
Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?
- Methodology :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-chlorobenzyl) on inhibitory activity using standardized assays (e.g., enzyme inhibition IC50) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, reconciling discrepancies between in vitro and in silico results .
Q. How do reaction conditions (e.g., sonochemical vs. thermal methods) impact the synthesis of 1,8-naphthyridine derivatives?
- Methodology :
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 1 hour) and improves yields (e.g., 75% vs. 60%) by enhancing mass transfer .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize variables like temperature, solvent ratio, and catalyst loading .
Data Contradiction Analysis
Q. Why do reported yields vary for similar derivatives, and how can reproducibility be improved?
- Key factors :
- Purification methods : Column chromatography vs. recrystallization may lead to yield differences .
- Anhydrous conditions : Moisture-sensitive intermediates (e.g., POCl3 in DMF) require strict anhydrous protocols to prevent hydrolysis .
Q. How does halogen substitution (Br vs. Cl) influence crystallographic packing and stability?
- Findings : Bromine’s larger van der Waals radius increases steric hindrance, slightly altering dihedral angles (e.g., 8.38° for Br vs. 7.9° for Cl analogues). However, hydrogen-bonding motifs remain conserved, maintaining isostructural packing .
Methodological Tables
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Synthesis Yield | 67–76% (thermal methods) | |
| Reaction Time | 12–24 hours (reflux) | |
| Crystallization Solvent | Methanol or DMSO-d6 | |
| IR C=O Stretches | 1651–1686 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
